molecular formula C12H27NO2 B1330326 Diisopropylaminoacetaldehyde diethyl acetal CAS No. 6626-38-6

Diisopropylaminoacetaldehyde diethyl acetal

Cat. No.: B1330326
CAS No.: 6626-38-6
M. Wt: 217.35 g/mol
InChI Key: KQSXCKWLUITYIK-UHFFFAOYSA-N
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Description

Diisopropylaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is a versatile chemical used in various synthetic reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of diisopropylamine with acetaldehyde diethyl acetal under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diisopropylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .

Scientific Research Applications

Diisopropylaminoacetaldehyde diethyl acetal is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of diisopropylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. It can act as a precursor in synthetic pathways, facilitating the formation of desired products through various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • Diethylaminoacetaldehyde diethyl acetal
  • Dimethylaminoacetaldehyde diethyl acetal
  • Dipropylaminoacetaldehyde diethyl acetal

Comparison: Diisopropylaminoacetaldehyde diethyl acetal is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its diisopropylamino group provides steric hindrance, influencing its behavior in chemical reactions and making it suitable for specific applications.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO2/c1-7-14-12(15-8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSXCKWLUITYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C(C)C)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289214
Record name n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-38-6
Record name NSC59859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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